molecular formula C10H11FeN-6 B14120642 Cyclopenta-2,4-dien-1-amine;cyclopentane;iron

Cyclopenta-2,4-dien-1-amine;cyclopentane;iron

Katalognummer: B14120642
Molekulargewicht: 201.05 g/mol
InChI-Schlüssel: HDBPPNKWWNBEBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta-2,4-dien-1-amine;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadienyl ligands with iron. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The iron center is coordinated to cyclopentadienyl rings, which can influence the electronic properties and reactivity of the metal center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-dien-1-amine;cyclopentane;iron typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the reaction of cyclopentadiene with iron trichloride in the presence of a reducing agent such as sodium or potassium. This reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron center.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta-2,4-dien-1-amine;cyclopentane;iron undergoes various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Ligands on the iron center can be substituted with other ligands through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various ligands such as phosphines, carbonyls, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes.

Wissenschaftliche Forschungsanwendungen

Cyclopenta-2,4-dien-1-amine;cyclopentane;iron has numerous applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: Studied for its potential role in biological systems and as a model for metalloenzymes.

    Medicine: Investigated for its potential use in drug delivery and as a therapeutic agent.

    Industry: Employed in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of cyclopenta-2,4-dien-1-amine;cyclopentane;iron involves the coordination of the cyclopentadienyl ligands to the iron center, which influences the electronic properties and reactivity of the metal. The iron center can participate in various catalytic cycles, facilitating reactions through electron transfer and coordination with substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Similar structure but with different ligands.

    Ferrocene: Another cyclopentadienyl iron compound with different reactivity.

    Cyclopentadienylmanganese tricarbonyl: Similar structure but with manganese instead of iron.

Uniqueness

Cyclopenta-2,4-dien-1-amine;cyclopentane;iron is unique due to its specific combination of cyclopentadienyl ligands and iron, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in various applications, particularly in catalysis and materials science.

Eigenschaften

Molekularformel

C10H11FeN-6

Molekulargewicht

201.05 g/mol

IUPAC-Name

cyclopenta-2,4-dien-1-amine;cyclopentane;iron

InChI

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q-1;-5;

InChI-Schlüssel

HDBPPNKWWNBEBJ-UHFFFAOYSA-N

Kanonische SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)N.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.